N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide

Description

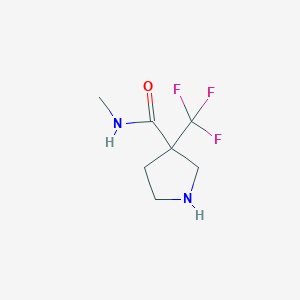

N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide (CAS: 1909326-30-2) is a pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a carboxamide (-CONH₂) substituent. Its hydrochloride salt has a molecular formula of C₇H₁₂ClF₃N₂O and a molecular weight of 232.63 g/mol . The compound’s pyrrolidine core adopts a five-membered ring conformation, with the methyl and trifluoromethyl groups influencing steric and electronic properties. Current data suggest its use in research and development (R&D) contexts .

Properties

Molecular Formula |

C7H11F3N2O |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C7H11F3N2O/c1-11-5(13)6(7(8,9)10)2-3-12-4-6/h12H,2-4H2,1H3,(H,11,13) |

InChI Key |

UNDNFQNJBYHTPV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1(CCNC1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Carboxamide Formation: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is a chemical compound with applications in pharmaceutical development, agricultural chemistry, material science, and research .

Pharmaceutical Development:

- Neurological disorder drug synthesis This compound is an intermediate in creating drugs that target neurological disorders . The presence of the trifluoromethyl group enhances metabolic stability .

- Measles Virus Inhibitors Trifluoromethyl groups are present in compounds that act as inhibitors of the measles virus. One such compound, 1-methyl-3-(trifluoromethyl)-N-[4-sulfonylphenyl]-1H-pyrazole-5-carboxamide, eliminates viral reproduction by inhibiting the virus’s RNA-dependent RNA polymerase complex .

Agricultural Chemistry:

- Pest control It can be used in agrochemical formulations to improve the efficacy of pest control products . The trifluoromethyl group increases lipophilicity, which allows for better penetration into plant tissues .

- Trifluoromethylpyridines Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries for crop protection . They offer benefits such as novel biological activity and lower toxicity .

Material Science:

- Polymers and Coatings this compound can be utilized to develop materials like polymers and coatings . The compound's properties can enhance durability and resistance to environmental degradation .

Research Reagents:

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The pyrrolidine ring and carboxamide group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine and Pyrazole Families

A. Pyrazole-Based Analogues ()

The enantiomers I and II of N-Methyl-3-(1-(3-methyl-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxamide share a pyrazole core but incorporate additional pyridine and cyclopropyl substituents. These compounds exhibit high purity (97.78–100%) and were synthesized via reactions in tetrahydrofuran (THF) with trimethylaluminum (Me₃Al), followed by column chromatography . The trifluoromethyl group in these analogues enhances metabolic stability, a feature shared with the target compound.

B. Indazole-Pyrrolidine Hybrids ()

Compounds such as (1H-indazole-5-yl)-pyrrolidine-3-carboxamide derivatives demonstrate structure-activity relationship (SAR) trends relevant to Rho kinase (ROCK) inhibition. Key findings include:

- β-proline moieties (linear conformation) improve ROCK I inhibition compared to α-proline derivatives.

- (S)-enantiomers exhibit higher activity than (R)-enantiomers in pyrrolidine-3-carboxamide scaffolds .

These insights highlight the importance of stereochemistry and substituent positioning, which may guide optimization of the target compound for kinase-targeted applications.

Carboxamide Derivatives with Heterocyclic Cores

A. Quinoline-3-carboxamide ()

Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxoquinoline-3-carboxamide) shares a carboxamide group but features a quinoline core. It demonstrates antiangiogenic activity via cytostatic effects on endothelial cells and inhibition of tumor blood flow. Unlike the target compound, linomide’s mechanism is host-mediated and non-cytotoxic .

B. Furo[2,3-b]pyridine-3-carboxamide Analogues (–7)

Compounds such as 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide incorporate a fused furopyridine core. These derivatives are synthesized in dimethylformamide (DMF) with tetramethylisouronium hexafluorophosphate, emphasizing the role of fluorinated substituents in enhancing lipophilicity and binding affinity .

Pyrrolidine-3-carboxamide Derivatives

A. 1-(3-Methylphenyl)-5-oxo-pyrrolidine-3-carboxamide ()

This analogue (CAS: 903022-97-9) introduces a 5-oxo group and an isopropyl carboxamide substituent.

B. Thiadiazole-Pyrrolidine Hybrid ()

Its molecular weight (370.4 g/mol) exceeds that of the target compound, suggesting divergent bioavailability .

Comparative Data Table

Key Research Findings and Implications

- Stereochemical Influence : The (S)-enantiomer superiority in ROCK inhibitors suggests that chiral resolution of the target compound may enhance its bioactivity.

- Fluorinated Substituents : Trifluoromethyl groups improve metabolic stability and lipophilicity across multiple analogues .

- Synthetic Complexity : Pyrazole and furopyridine derivatives require multi-step syntheses with specialized reagents (e.g., Me₃Al, DMF-based coupling), whereas the target compound’s synthesis remains unspecified .

Biological Activity

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and biological membrane penetration, making it a candidate for various pharmacological applications. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group increases the compound's ability to form hydrogen bonds, enhancing its interaction with active sites on proteins and enzymes. This interaction can lead to modulation of enzyme activity, potentially affecting various biochemical pathways .

1. Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit voltage-gated sodium channels and modulate GABA transporters, leading to protective effects in seizure models. In tests using animal models, certain derivatives demonstrated a protective effect against seizures comparable to traditional anticonvulsants like valproic acid .

| Compound | ED50 (mg/kg) | Test Model | Protection Rate (%) |

|---|---|---|---|

| Compound A | 62.14 | MES | 75 |

| Compound B | 75.59 | 6 Hz | 100 |

2. Antinociceptive Activity

This compound has also been evaluated for its antinociceptive properties. In various pain models, including the formalin test and the hot plate test, compounds with similar structures have shown significant pain-relieving effects. The mechanism involves modulation of pain pathways through inhibition of calcium channels and enhancement of GABAergic transmission .

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Studies have identified it as a potent inhibitor of the enoyl acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis in mycobacteria. This inhibition could pave the way for new treatments for tuberculosis .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of pyrrolidine derivatives, including this compound, assessed their efficacy in various seizure models. The results indicated that these compounds significantly reduced seizure frequency and severity compared to control groups, suggesting their potential as novel anticonvulsants .

Case Study 2: Antimicrobial Properties

In a high-throughput screening study for tuberculosis treatment candidates, this compound was identified as a promising lead compound due to its strong inhibitory activity against InhA. Subsequent optimization led to enhanced potency and selectivity against mycobacterial strains .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide with high enantiomeric purity?

The compound can be synthesized via amide bond formation using methylamine and a trifluoromethyl-pyrrolidine precursor. Key steps include:

- Reaction conditions : Use of methylaluminum (Me₃Al) in tetrahydrofuran (THF) at 100°C to promote nucleophilic substitution and amide coupling .

- Chiral resolution : After reaction, enantiomers are separated using supercritical fluid chromatography (SFC) or preparative HPLC. For example, SFC achieved 100% enantiomeric purity for related pyrrolidine carboxamides .

- Purification : Column chromatography (silica gel) or reverse-phase HPLC to isolate the target compound, with purity >95% confirmed by HPLC and SFC .

Basic: How should researchers address contradictions in spectroscopic data (e.g., NMR, MS) during structural validation?

- 1H NMR analysis : Compare experimental shifts with predicted values for the pyrrolidine ring (δ ~2.5–3.5 ppm for N-methyl groups) and trifluoromethyl substituents (no proton signals). Discrepancies may indicate residual solvents or incomplete purification .

- Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion ([M+H]⁺). For example, a related compound showed m/z = 423.18 (theoretical 423.19), validating the structure .

- Cross-validation : Combine multiple techniques (e.g., ¹H NMR, ¹³C NMR, HRMS) to resolve ambiguities, especially for stereoisomers .

Advanced: What strategies optimize multi-step synthesis of analogs with improved pharmacological activity?

- Scaffold modification : Introduce bioisosteres (e.g., pyridine or triazole rings) to enhance binding affinity. For instance, replacing pyrrolidine with a cyclopenta[c]pyrrole scaffold improved receptor modulation in related compounds .

- Catalytic steps : Use palladium catalysts (e.g., Pd(OAc)₂ with xantphos ligand) for Suzuki-Miyaura couplings to attach aryl groups .

- Yield optimization : Employ iterative reaction screening (e.g., varying solvents, temperatures) to improve stepwise yields. One study achieved a 6% overall yield over three steps using dioxane at 110°C .

Advanced: How can structure-activity relationship (SAR) studies guide the design of potent analogs?

- Key substituents : The trifluoromethyl group enhances metabolic stability and lipophilicity (XLogP = 3.3), while the carboxamide moiety facilitates hydrogen bonding (TPSA = 49.4 Ų) .

- Activity cliffs : Compare analogs like N-(2-fluorophenyl)-1-methyl-2-oxo-pyrrolidine-3-carboxamide (Tetflupyrolimet), where fluorination at the phenyl ring improved herbicidal activity .

- In vitro assays : Test analogs for enzyme inhibition (e.g., retinol-binding protein antagonists) using fluorescence polarization assays .

Advanced: What computational approaches predict physicochemical properties and target engagement?

- Molecular docking : Use software like AutoDock to model interactions with targets (e.g., neurotransmitter receptors). The pyrrolidine ring’s conformation influences binding to hydrophobic pockets.

- ADMET profiling : Calculate XLogP for lipophilicity, topological polar surface area (TPSA) for membrane permeability, and hydrogen bond counts (donors = 1, acceptors = 6) to optimize bioavailability .

- MD simulations : Simulate stability in biological membranes to prioritize analogs with longer half-lives .

Advanced: How can researchers resolve stability issues during long-term storage or in vitro assays?

- Degradation pathways : Monitor hydrolytic cleavage of the carboxamide group in aqueous buffers (pH >7.0). Use lyophilization for storage .

- Excipient screening : Add stabilizers like trehalose or cyclodextrins to protect against oxidation .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze purity via HPLC .

Advanced: What in vitro models are suitable for evaluating neuropharmacological activity?

- Receptor binding assays : Test affinity for GABAₐ or NMDA receptors using radiolabeled ligands (e.g., [³H]muscimol). Fluorinated pyrrolidines often modulate ion channels .

- Cellular models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity and neurite outgrowth.

- Functional assays : Measure calcium flux or cAMP levels to evaluate downstream signaling .

Advanced: How do stereochemical variations impact biological activity and metabolic clearance?

- Enantiomer comparison : Separate (3S,4S) and (3R,4R) isomers via SFC and test in vitro. For Tetflupyrolimet, the (3S,4S) isomer showed 10-fold higher herbicidal activity .

- Metabolic profiling : Incubate each enantiomer with liver microsomes to compare CYP450-mediated oxidation rates. Trifluoromethyl groups reduce metabolic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.